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Compound of Interest

Compound Name: Fomepizole hydrochloride

Cat. No.: B1600603 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of fomepizole hydrochloride, a critical

antidote in the management of ethylene glycol and methanol poisoning. The document details

its chemical properties, mechanism of action, and relevant experimental protocols for its

synthesis and analysis.

Core Chemical and Physical Data
Fomepizole, chemically known as 4-methylpyrazole, is the active moiety. For pharmaceutical

applications, it is often used as its hydrochloride salt to enhance its stability and solubility.

Property Fomepizole Fomepizole Hydrochloride

Molecular Formula C₄H₆N₂ C₄H₆N₂·HCl

Molecular Weight 82.10 g/mol [1][2][3][4] 118.56 g/mol

Appearance
Clear to yellow liquid or solid[1]

[4]
Solid

CAS Number 7554-65-6[3] 56010-88-9
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Fomepizole is a potent competitive inhibitor of alcohol dehydrogenase (ADH).[1][4] In cases of

ethylene glycol or methanol ingestion, the parent compounds are relatively non-toxic. However,

their metabolism via ADH produces highly toxic acidic metabolites that lead to severe metabolic

acidosis and end-organ damage. Fomepizole's therapeutic effect lies in its ability to block this

initial metabolic step, allowing the unmetabolized toxic alcohols to be excreted from the body,

often facilitated by hemodialysis.

The following diagram illustrates the metabolic pathway of ethylene glycol and methanol and

the inhibitory action of fomepizole.

Mechanism of Fomepizole in Toxic Alcohol Poisoning.

Experimental Protocols
Synthesis of 4-Methylpyrazole (Fomepizole)
This protocol describes a common method for the synthesis of 4-methylpyrazole.

Materials:

Hydrazine hydrosulfate

3-methyl-3-butene-2-one (Precursor 3)

Sterile USP water

50% Sodium hydroxide solution

Sodium bicarbonate solution

Ethyl acetate

Magnesium sulfate

Procedure:

In a 5-liter flask equipped with a mechanical stirrer, add 1750 ml of sterile USP water.
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Gradually add 266.7 g (2.05 moles) of hydrazine hydrosulfate over one hour with continuous

stirring.

To this mixture, add 481 g (2.053 moles) of precursor 3 dropwise.

Warm the reaction mixture to 80°C and maintain heating and stirring for 3 hours.

Cool the flask to 40°C and distill off the volatile components under reduced pressure

(approximately 125 mm).

Cool the resulting mixture to 10°C.

Add 50% sodium hydroxide solution while cooling to maintain a temperature below 30°C,

adjusting the pH to between 4 and 6.

Add a solution of sodium bicarbonate (4.9 g in 55 ml of water) until the pH of the reaction

mixture reaches 7.0.

Allow the flask temperature to rise to 27°C with continued stirring.

Extract the contents of the flask with ethyl acetate and separate the aqueous layer.

Dry the organic layer over magnesium sulfate, filter, and distill the extract under vacuum.

Remove the light fraction at a pot temperature of 55-60°C at 125 mm pressure.

Improve the vacuum to 5 mm for the remainder of the distillation, allowing the pot

temperature to rise to 100-110°C to yield 4-methylpyrazole.

Analytical Method: Determination of Fomepizole in
Plasma by Gas Chromatography-Mass Spectrometry
(GC-MS)
This outlines a general procedure for the analysis of fomepizole in plasma samples.

Sample Preparation:

To 100 µL of plasma in a microtube, add 400 µL of methanol to precipitate proteins.
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Vortex the mixture for 30 seconds and then centrifuge for 15 minutes at 15,000 rpm.

Transfer the supernatant to a new vial and dry completely using a SpeedVac or lyophilizer.

For derivatization, add 25 µL of O-methylhydroxylamine hydrochloride in pyridine (20 mg/mL)

and incubate at 80°C for 15 minutes.

Follow this by adding 75 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and

incubating at 80°C for another 15 minutes.

GC-MS Analysis:

Column: A suitable capillary column, such as a DB-5ms or equivalent, is typically used.

Carrier Gas: Helium at a constant flow rate.

Injection Mode: Splitless injection.

Temperature Program: An initial oven temperature of around 70°C, held for a few minutes,

followed by a ramp up to approximately 300°C.

MS Detection: The mass spectrometer is operated in full-scan mode or selected ion

monitoring (SIM) for higher sensitivity and specificity, monitoring for characteristic ions of

derivatized fomepizole.

Analytical Method: Determination of Fomepizole in
Plasma by Reverse-Phase High-Performance Liquid
Chromatography (RP-HPLC)
RP-HPLC provides an alternative robust method for the quantification of fomepizole.

Sample Preparation:

Plasma samples are deproteinized, typically with acetonitrile or methanol.

After centrifugation to remove precipitated proteins, the supernatant is collected.

An internal standard (e.g., 3-methylpyrazole) is added to the supernatant.
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The sample is then either directly injected or evaporated to dryness and reconstituted in the

mobile phase.

HPLC Conditions:

Column: A C18 reversed-phase column is commonly employed.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic to

neutral pH) and an organic modifier like acetonitrile or methanol.

Elution: Isocratic or gradient elution can be used to achieve optimal separation.

Detection: UV detection at a wavelength of approximately 210-220 nm.

Quantification: A calibration curve is generated using standards of known fomepizole

concentrations to quantify the amount in the plasma sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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